Boc-glu(obzl)-ala-arg-amc hcl

Catalog No.
S820841
CAS No.
133448-25-6
M.F
C36H48ClN7O9
M. Wt
758.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-glu(obzl)-ala-arg-amc hcl

CAS Number

133448-25-6

Product Name

Boc-glu(obzl)-ala-arg-amc hcl

IUPAC Name

benzyl (4S)-5-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride

Molecular Formula

C36H48ClN7O9

Molecular Weight

758.26

InChI

InChI=1S/C36H47N7O9.ClH/c1-21-18-30(45)51-28-19-24(13-14-25(21)28)41-33(48)26(12-9-17-39-34(37)38)42-31(46)22(2)40-32(47)27(43-35(49)52-36(3,4)5)15-16-29(44)50-20-23-10-7-6-8-11-23;/h6-8,10-11,13-14,18-19,22,26-27H,9,12,15-17,20H2,1-5H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);1H/t22-,26-,27-;/m0./s1

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl

Substrate for Trypsin-like Serine Proteases

Boc-Glu(OBzl)-Ala-Arg-AMC HCl is a specific substrate for trypsin-like serine proteases. These enzymes play a crucial role in various biological processes, including digestion, blood clotting, and immune function . The peptide structure of Boc-Glu(OBzl)-Ala-Arg-AMC HCl is designed to be cleaved by these proteases at the specific Ala-Arg bond.

Fluorogenic Detection

Boc-Glu(OBzl)-Ala-Arg-AMC HCl incorporates a fluorophore called 7-amino-4-methylcoumarin (AMC) at its C-terminus. AMC is non-fluorescent when attached to the intact peptide. However, upon cleavage by a protease at the Ala-Arg bond, the free AMC molecule is released, and it becomes highly fluorescent . This property allows for the easy and sensitive detection of protease activity by measuring the increase in fluorescence intensity.

Applications in Biochemical Research and Drug Discovery

The fluorogenic nature of Boc-Glu(OBzl)-Ala-Arg-AMC HCl makes it a valuable tool in various research applications. Here are some prominent examples:

  • Protease Activity Assays: Researchers can use Boc-Glu(OBzl)-Ala-Arg-AMC HCl to measure the activity of purified trypsin-like proteases or in cell lysates. This helps study enzyme kinetics, inhibition mechanisms, and protease expression levels in different biological contexts.
  • Drug Discovery: In the development of new drugs, Boc-Glu(OBzl)-Ala-Arg-AMC HCl can be used to screen for potential protease inhibitors. By monitoring the effect of candidate drugs on the cleavage of the substrate and subsequent fluorescence, researchers can identify compounds that block protease activity.

Boc-glu(obzl)-ala-arg-amc hydrochloride is a synthetic peptide compound characterized by its unique amino acid sequence: tert-butoxycarbonyl-glutamic acid (benzyl ester)-alanine-arginine linked to a 7-amino-4-methylcoumarin moiety. This compound is utilized primarily in biochemical research due to its role as a substrate for various proteolytic enzymes, enabling the study of enzyme kinetics and interactions. The hydrochloride form enhances its solubility and stability, making it suitable for laboratory applications .

Boc-Glu(OBzl)-Ala-Arg-AMC HCl acts as a substrate for enzymes like trypsin and factor XIa. The enzyme recognizes the specific amino acid sequence and cleaves the peptide bond between Arg and AMC. This cleavage disrupts the quenching effect of the peptide on the AMC fluorophore, causing it to emit fluorescence. By measuring the increase in fluorescence intensity, researchers can quantify enzyme activity (1: ).

  • Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, resulting in the release of 7-amino-4-methylcoumarin, which is fluorescent and detectable spectrophotometrically.
  • Deprotection: The protecting groups (tert-butoxycarbonyl and benzyl) can be removed under acidic conditions, typically using trifluoroacetic acid .

Common Reagents and Conditions

  • Hydrolysis: Enzymes such as trypsin or coagulation factors are employed under physiological conditions (pH 7.4, 37°C).
  • Deprotection: Trifluoroacetic acid is commonly used for the removal of protecting groups.

Boc-glu(obzl)-ala-arg-amc hydrochloride primarily serves as a substrate for various proteases, including trypsin and coagulation factors IXa and XIIa. Its cleavage by these enzymes influences cellular processes related to signaling pathways and coagulation cascades. The release of 7-amino-4-methylcoumarin upon cleavage allows for quantitative measurement of enzyme activity through fluorescence .

The synthesis of Boc-glu(obzl)-ala-arg-amc hydrochloride typically employs solid-phase peptide synthesis (SPPS). The process involves:

  • Attachment of the First Amino Acid: Boc-glutamic acid benzyl ester is attached to a solid resin.
  • Sequential Addition: Alanine and arginine are added sequentially using coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.
  • Final Coupling: The 7-amino-4-methylcoumarin moiety is then attached.
  • Cleavage and Purification: The peptide is cleaved from the resin and purified to obtain the final product .

Boc-glu(obzl)-ala-arg-amc hydrochloride finds extensive applications in various fields:

  • Biochemistry: Used as a substrate for studying proteolytic enzyme activity.
  • Medicine: Employed in assays to screen for protease inhibitors, which may serve as therapeutic agents.
  • Chemistry: Utilized in synthesizing peptide-based inhibitors and studying peptide bond formation.
  • Industry: Applied in developing diagnostic assays for detecting enzyme activity .

This compound has been studied extensively for its interactions with proteolytic enzymes. It acts as a substrate, allowing researchers to investigate enzyme kinetics and specificity. The fluorescent nature of the released product enables real-time monitoring of these interactions, making it a valuable tool in biochemical assays .

Similar Compounds

  • Boc-glu(obzl)-gly-arg-amc hydrochloride: Contains glycine instead of alanine.
  • Ac-VRPR-AMC: Another peptide substrate used for studying proteolytic enzymes.
  • Boc-asp(obzl)-pro-arg-amc hydrochloride: Similar structure but includes aspartic acid instead of glutamic acid.

Uniqueness

Boc-glu(obzl)-ala-arg-amc hydrochloride is unique due to its specific amino acid sequence, which enhances its suitability as a substrate for certain proteolytic enzymes. The presence of alanine affects enzyme recognition and cleavage efficiency, distinguishing it from other similar compounds that may contain different amino acids.

Dates

Modify: 2023-08-15

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